molecular formula C12H16ClNO B1487873 1-{[(3-Chlorophenyl)amino]methyl}cyclopentan-1-ol CAS No. 1479625-01-8

1-{[(3-Chlorophenyl)amino]methyl}cyclopentan-1-ol

Cat. No.: B1487873
CAS No.: 1479625-01-8
M. Wt: 225.71 g/mol
InChI Key: HOUWYBXXLFNLRR-UHFFFAOYSA-N
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Description

1-{[(3-Chlorophenyl)amino]methyl}cyclopentan-1-ol, also known as OPC-31260, is a chemical compound with the molecular formula C12H16ClNO and a molecular weight of 225.71 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(3-Chlorophenyl)amino]methyl}cyclopentan-1-ol typically involves the reaction of 3-chlorobenzylamine with cyclopentanone under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and distillation to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions

1-{[(3-Chlorophenyl)amino]methyl}cyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

1-{[(3-Chlorophenyl)amino]methyl}cyclopentan-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1-{[(3-Chlorophenyl)amino]methyl}cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-{[(3-Chlorophenyl)amino]methyl}cyclopentan-1-ol include other cyclopentane derivatives and chlorophenylamines. Examples include:

  • 1-{[(4-Chlorophenyl)amino]methyl}cyclopentan-1-ol
  • 1-{[(3-Bromophenyl)amino]methyl}cyclopentan-1-ol
  • 1-{[(3-Chlorophenyl)amino]methyl}cyclohexan-1-ol

Uniqueness

What sets this compound apart from similar compounds is its specific chemical structure, which imparts unique properties and reactivity.

Properties

IUPAC Name

1-[(3-chloroanilino)methyl]cyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c13-10-4-3-5-11(8-10)14-9-12(15)6-1-2-7-12/h3-5,8,14-15H,1-2,6-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOUWYBXXLFNLRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC2=CC(=CC=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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